(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C11H22ClN3O3 . Its molecular weight is 279.7600 g/mol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.7600 g/mol . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : The synthesis of various tert-butyl piperazine-1-carboxylate derivatives involves condensation reactions, showcasing the compound's role as an intermediate in synthesizing complex molecules. These synthesis processes often employ spectroscopic methods for characterization, including LCMS, NMR, and X-ray diffraction, to confirm the structures of the synthesized compounds (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : Detailed crystal structure analyses of tert-butyl piperazine-1-carboxylate derivatives have been conducted to understand their molecular and crystal architecture. These studies provide insights into the compounds' molecular conformations and intermolecular interactions, which are crucial for their potential biological and pharmaceutical applications (Gumireddy et al., 2021).
Biological Evaluation
- Antimicrobial Activities : Some tert-butyl piperazine-1-carboxylate derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities. These studies are aimed at discovering new agents with potential therapeutic applications. However, the activities of these compounds vary, with some showing moderate to poor efficacy against specific bacterial strains and parasites (Sanjeevarayappa et al., 2015).
Enzymatic and Chemical Properties
- Enzymatic Selectivity : Research on novel amidases from Pseudomonas sp. that act on piperazine derivatives, including those related to tert-butyl piperazine-1-carboxylate, has revealed their stereoselective properties. These enzymes preferentially hydrolyze specific stereoisomers of the compound, which is significant for producing enantiopure substances in pharmaceutical applications (Komeda et al., 2004).
Corrosion Inhibition
- Anticorrosive Properties : Certain tert-butyl piperazine-1-carboxylate derivatives have been investigated for their anticorrosive properties on metals in acidic environments. These studies focus on the compounds' abilities to form protective layers on metal surfaces, thus inhibiting corrosion. This application is critical for extending the lifespan of metal components in industrial settings (Praveen et al., 2021).
Safety and Hazards
The safety data sheet indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZBGDIBGDZKLS-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662701 |
Source
|
Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217826-94-2 |
Source
|
Record name | tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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